molecular formula C18H16N2O2 B11626771 Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate

Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate

Cat. No.: B11626771
M. Wt: 292.3 g/mol
InChI Key: FGIVPSPMBRNHEY-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate typically involves the reaction of 2-methylquinoline with 4-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    2-(4-Methyl-2-quinolinyl)aniline: Another quinoline derivative with similar structural features.

Uniqueness: Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline moiety with a benzoate ester makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 4-[(2-methylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C18H16N2O2/c1-12-11-17(15-5-3-4-6-16(15)19-12)20-14-9-7-13(8-10-14)18(21)22-2/h3-11H,1-2H3,(H,19,20)

InChI Key

FGIVPSPMBRNHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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